1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione
Description
1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is a synthetic compound featuring a 1,2-diketone (ethane-1,2-dione) core linked to a 2-methylindole moiety and a 4-phenylpiperazine group. This compound is structurally analogous to intermediates in medicinal chemistry, particularly in kinase inhibitor development or CNS-targeting agents .
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-19(17-9-5-6-10-18(17)22-15)20(25)21(26)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10,22H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIQKYYAQIRBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a precursor such as 2-methylindole, which can be synthesized through Fischer indole synthesis.
Attachment of the Piperazine Moiety: The indole core can be reacted with a piperazine derivative under suitable conditions, often involving a coupling reagent.
Formation of the Ethane-1,2-dione Linkage:
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the indole or piperazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, modulating biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, highlighting key differences in substituents, synthesis yields, and properties:
Structural and Functional Insights
- Indole Modifications : The 2-methyl group on the indole ring (target compound) may enhance steric hindrance compared to unsubstituted (e.g., 3e ) or nitro/methoxy-substituted analogs (e.g., ). Halogenated aryl groups (e.g., 3e , 3f ) improve thermal stability and bioavailability .
- Nitrogen Ring Variations : Piperazine derivatives (e.g., 4-phenyl, 4-benzyl) exhibit higher basicity and solubility than piperidine analogs (e.g., ). The 4-phenyl group in the target compound likely increases lipophilicity, aiding blood-brain barrier penetration .
- Synthesis Efficiency : Yields for aryl-substituted analogs (57–83%) suggest electron-withdrawing groups (e.g., -Cl, -CF₃) improve reaction efficiency compared to bulky substituents .
Physicochemical Properties
- Melting Points : Compounds with halogenated or rigid substituents (e.g., bromophenyl in ) exhibit higher melting points (175–209°C), indicating stronger crystalline packing.
- Spectral Data : NMR shifts for the target compound’s methylindole (δ ~2.5 ppm for CH₃) and diketone (δ ~190 ppm for C=O) would differ from methoxy (δ ~3.8 ppm) or nitro-substituted (δ ~8.5 ppm) analogs .
Biological Activity
1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features both indole and piperazine moieties, which are often associated with various pharmacological effects. The structural formula is represented as:
Molecular Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 350.42 g/mol |
| InChI | InChI=1S/C21H22N3O2/c1-15-19(17-9-5-6-10-18(17)22)20(25)21(26)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10,22H,11-14H2,1H3 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole have shown promising results in inhibiting the growth of cancer cells such as HeLa and MCF-7. The compound under consideration has been evaluated for its cytotoxicity and showed potential in inducing apoptosis in cancer cells.
Case Study:
In a study assessing the antiproliferative activity of related indole derivatives, compounds demonstrated IC50 values in the low micromolar range against multiple cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
These findings suggest that this compound may possess similar anticancer properties due to its structural similarities with effective analogs .
Antimicrobial Activity
Indole derivatives are also recognized for their antibacterial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results:
In a comparative study, several indole-based compounds were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded as follows:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Indole Derivative A | S. aureus | 7.80 |
| Indole Derivative A | E. coli | Inactive |
The data indicate that while some derivatives show activity against specific strains, further research is needed to evaluate the efficacy of this compound against various microbial pathogens .
The biological activity of indole derivatives can be attributed to several mechanisms:
- Apoptosis Induction : Compounds induce programmed cell death in cancer cells through pathways involving caspases.
- Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle at specific phases (e.g., G2/M), preventing further proliferation.
- Antibacterial Mechanisms : Indole derivatives may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
